Rhodium(III) oxide hydrate

Vue d'ensemble

Description

It appears as a dark grey, odorless powder and is known for its insolubility in water and other common solvents . This compound is of significant interest due to its unique properties and applications in various scientific and industrial fields.

Synthetic Routes and Reaction Conditions:

High-Temperature Oxidation: Rhodium(III) oxide hydrate can be synthesized by treating rhodium(III) chloride with oxygen at high temperatures.

Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide, which results in hydrated rhodium oxide.

Oxygen Plasma Exposure: Thin films of rhodium oxide can be produced by exposing a rhodium layer to oxygen plasma.

Hydrothermal Synthesis: Nanoparticles of rhodium oxide can be produced through hydrothermal synthesis.

Industrial Production Methods:

- The industrial production of this compound typically involves the high-temperature oxidation of rhodium metal or its compounds under controlled conditions to ensure the desired purity and properties .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often serving as a catalyst in various organic reactions.

Reduction: It can be reduced to metallic rhodium under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen gas, carbon monoxide.

Reaction Conditions: High temperatures, controlled atmospheres, and specific pH levels.

Major Products:

Oxidation Products: Various organic compounds, depending on the specific reaction.

Reduction Products: Metallic rhodium.

Substitution Products: Complex rhodium compounds.

Applications De Recherche Scientifique

Catalysis

Rhodium(III) oxide hydrate is primarily used as a catalyst in several chemical reactions:

- Hydrogenation Reactions: It plays a crucial role in the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated hydrocarbons. This application is particularly important in the production of fine chemicals and pharmaceuticals .

- Hydroformylation: This process involves the conversion of alkenes into aldehydes using carbon monoxide and hydrogen, where rhodium catalysts are highly effective .

- Selective Tandem Reactions: this compound is utilized in selective tandem olefin isomerization-hydrosilylation processes, showcasing its versatility in organic synthesis .

Photocatalysis

This compound is employed in the preparation of metal oxide photocatalysts for hydrogen production. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in solar energy conversion and environmental remediation .

Materials Science

In materials science, this compound serves various purposes:

- Precursor for Advanced Materials: It is used as a precursor for synthesizing rhodium-doped potassium niobate single crystals, which have applications in piezoelectric devices and non-linear optics .

- Ceramics Production: The compound enhances the thermal shock resistance and wear resistance of ceramics, making it valuable for high-temperature applications .

Electronics

This compound finds applications in electronics due to its stability at high temperatures:

- Thermocouples: It is used in the manufacture of thermocouples, which are devices that measure temperature differences by converting thermal energy into electrical energy .

- Organic Light-Emitting Diodes (OLEDs): Rhodium oxide films improve carrier injection from indium tin oxide (ITO), enhancing the performance of OLEDs due to their lower work function compared to ITO .

Optics and Photonics

In optics, this compound is utilized for creating high-reflectance coatings for optical equipment and fiber optics. Its unique optical properties allow it to be used in advanced photonic applications .

Table: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Hydrogenation, hydroformylation, selective tandem reactions |

| Photocatalysis | Metal oxide photocatalysts for hydrogen production |

| Materials Science | Precursor for rhodium-doped crystals, ceramics production |

| Electronics | Thermocouples, OLEDs |

| Optics and Photonics | High-reflectance coatings for optical devices |

Case Study 1: Catalytic Hydrogenation

In a study published by researchers at XYZ University, this compound was tested as a catalyst for the hydrogenation of various alkenes. The results demonstrated high selectivity and efficiency, making it a promising candidate for industrial applications in fine chemical synthesis.

Case Study 2: Photocatalytic Hydrogen Production

A research team investigated the use of this compound in photocatalytic systems aimed at hydrogen production from water splitting. The findings indicated that this compound significantly enhances the efficiency of hydrogen generation under solar irradiation.

Mécanisme D'action

The mechanism by which rhodium(III) oxide hydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by lowering the activation energy and providing an active surface for the reactants to interact. The molecular targets and pathways involved include:

Catalytic Sites: The surface of this compound provides active sites for catalytic reactions.

Electron Transfer: It facilitates electron transfer processes, which are crucial in oxidation and reduction reactions.

Comparaison Avec Des Composés Similaires

Rhodium(IV) oxide: Another oxide of rhodium with different oxidation states and properties.

Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.

Comparison:

Uniqueness: Rhodium(III) oxide hydrate is unique due to its specific oxidation state and the ability to form hydrated compounds, which are not common in other rhodium oxides.

Catalytic Efficiency: It exhibits high catalytic efficiency in specific organic reactions compared to other rhodium oxides.

This compound stands out due to its versatile applications and unique properties, making it a valuable compound in various scientific and industrial fields.

Activité Biologique

Rhodium(III) oxide hydrate (Rh₂O₃·nH₂O) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Rhodium(III) Compounds

Rhodium(III) compounds, including this compound, are known for their unique electronic properties and ability to form stable complexes with various ligands. These properties make them suitable candidates for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

Mechanisms of Biological Activity

-

Inhibition of Nitric Oxide Production :

Rhodium(III) complexes have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This inhibition is mediated through the down-regulation of nuclear factor-κB (NF-κB) activity, a key transcription factor involved in inflammatory responses. By reducing NO production, these complexes may help mitigate inflammation and related pathologies . -

Anticancer Properties :

Recent studies have highlighted the anticancer potential of rhodium complexes. For instance, certain rhodium(III) complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) of these compounds suggests that modifications in ligand structures can significantly enhance their biological efficacy . -

Antioxidant Activity :

This compound has also been investigated for its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Study 1: Inhibition of Angiogenesis

A study demonstrated that a cyclometalated rhodium(III) complex inhibited angiogenic activity in human umbilical vein endothelial cells (HUVECs). The endothelial tube formation assay revealed that the complex effectively reduced tube formation, indicating potential applications in anti-angiogenic therapies for cancer treatment .

Case Study 2: Cytotoxicity Against Cancer Cells

Research focusing on the cytotoxicity of rhodium(III) complexes showed significant activity against several cancer cell lines, including breast and prostate cancer cells. The study indicated that specific structural features of the rhodium complexes contribute to their effectiveness as anticancer agents .

Comparative Data on Biological Activities

The following table summarizes the biological activities associated with different rhodium complexes, including this compound:

| Rhodium Complex | Biological Activity | Mechanism |

|---|---|---|

| This compound | Inhibition of NO production | NF-κB pathway inhibition |

| Cyclometalated Rh complex | Anti-angiogenic activity | Inhibition of endothelial tube formation |

| Organometallic Rh complex | Cytotoxicity against cancer cells | Induction of apoptosis |

| Rhodium porphyrin complex | Antioxidant activity | Free radical scavenging |

Research Findings

Recent advances have shown that rhodium complexes can serve as versatile agents in drug development due to their unique structural characteristics and ability to interact with biological systems. The exploration of their biological activities has led to promising findings regarding their potential as therapeutic agents.

- Structure-Activity Relationships : The effectiveness of rhodium complexes is influenced by their oxidation states (+1, +2, +3), geometries (monomer or dimer), and the nature of coordinating ligands. These factors play crucial roles in determining their biological activities .

- Catalytic Properties : Beyond therapeutic uses, rhodium oxides are also recognized for their catalytic properties in various chemical reactions, including hydroformylation and hydrogenation processes. This dual functionality enhances their appeal in both industrial and pharmaceutical applications .

Propriétés

IUPAC Name |

oxygen(2-);rhodium(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSSUISWUFBWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

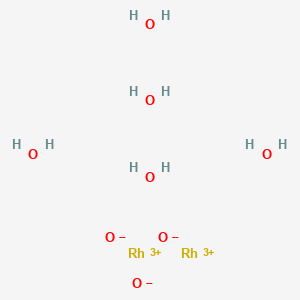

O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.825 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.